molecular formula C21H23NO2 B8674660 Ethyl 1-benzyl-5-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Ethyl 1-benzyl-5-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B8674660
M. Wt: 321.4 g/mol
InChI Key: QUFDFWNQQSYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-5-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-benzyl-5-phenyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C21H23NO2/c1-2-24-21(23)19-13-14-22(15-17-9-5-3-6-10-17)16-20(19)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3

InChI Key

QUFDFWNQQSYPKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (60% in oil, 6.36 g) in DMF (100 mL) was added ethyl 1-benzyl-3-oxopiperidine-4-carboxylate monohydrochloride (19.0 g) at 0° C., and the mixture was stirred for 5 min. N-phenylbis(trifluoromethanesulfonimide) (25.0 g) was added, and the mixture was stirred at 0° C. for 1 hr. The reaction mixture was poured into ice water, and the resultant product was extracted with ethyl acetate. The organic layer was washed with water and brine and dried, and the solvent was evaporated under reduced pressure. To a mixture of the obtained residue in a mixed solvent of toluene (125 mL) and water (7.5 mL) were added dihydroxyphenylborane (5.82 g), potassium carbonate (4.40 g) and tetrakis(triphenylphosphine)palladium(0) (3.67 g), and the mixture was stirred under an argon atmosphere at 100° C. for 14 hr. The reaction mixture was poured into water, and the resultant product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and brine and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 10→20% ethyl acetate/hexane) to give ethyl 1-benzyl-5-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylate (10.2 g) as a pale yellow oil.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate monohydrochloride
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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